molecular formula C11H15BrN4 B3066060 4-(6-Bromopyridazin-3-yl)-1,4-diazabicyclo[3.2.2]nonane CAS No. 695184-05-5

4-(6-Bromopyridazin-3-yl)-1,4-diazabicyclo[3.2.2]nonane

Cat. No.: B3066060
CAS No.: 695184-05-5
M. Wt: 283.17 g/mol
InChI Key: HDTMGTDXVWAWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Bromopyridazin-3-yl)-1,4-diazabicyclo[3.2.2]nonane is a bicyclic amine derivative with the molecular formula C₁₁H₁₄BrN₅ (derived from parent structure C₇H₁₄N₂ ). The core structure, 1,4-diazabicyclo[3.2.2]nonane, consists of a seven-membered bicyclic system with two nitrogen atoms at positions 1 and 4, conferring rigidity and conformational stability . The bromopyridazinyl substituent at position 4 enhances its bioactivity, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs).

This compound has been investigated primarily for its role in targeting the α7 nAChR subtype, a critical receptor in cognitive function and neuropsychiatric disorders such as schizophrenia and Alzheimer’s disease . Its structural rigidity improves binding affinity and pharmacokinetic properties, including blood-brain barrier penetration .

Properties

IUPAC Name

4-(6-bromopyridazin-3-yl)-1,4-diazabicyclo[3.2.2]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN4/c12-10-1-2-11(14-13-10)16-8-7-15-5-3-9(16)4-6-15/h1-2,9H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTMGTDXVWAWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1N(CC2)C3=NN=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591937
Record name 4-(6-Bromopyridazin-3-yl)-1,4-diazabicyclo[3.2.2]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695184-05-5
Record name 4-(6-Bromopyridazin-3-yl)-1,4-diazabicyclo[3.2.2]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(6-Bromopyridazin-3-yl)-1,4-diazabicyclo[3.2.2]nonane involves multiple steps. One common method includes the reaction of a suitable pyridazine derivative with a diazabicyclo[3.2.2]nonane precursor under specific conditions. The reaction typically requires the use of a base such as cesium carbonate to facilitate the formation of the bicyclic core . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

4-(6-Bromopyridazin-3-yl)-1,4-diazabicyclo[3.2.2]nonane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridazine ring can be substituted with other groups using nucleophilic substitution reactions.

Scientific Research Applications

4-(6-Bromopyridazin-3-yl)-1,4-diazabicyclo[3.2.2]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Bromopyridazin-3-yl)-1,4-diazabicyclo[3.2.2]nonane involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

SSR180711

  • Structure: 4-Bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate hydrochloride.
  • Activity : High-affinity α7 nAChR agonist (Ki = 23 nM; agonist activity = 175%) .
  • Key Difference : The ester-linked bromophenyl group enhances receptor interaction but may reduce metabolic stability compared to the direct pyridazinyl substitution in the target compound.

CP-810,123

  • Structure: 4-(5-Methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane.
  • Activity : Potent α7 agonist (Ki = 23 nM) with excellent selectivity over other nAChR subtypes .

Non-Diazabicycloalkane α7 nAChR Agonists

ABT-107

  • Structure : Azabicyclo[2.2.2]octane derivative with a pyridazinyl-indole substituent.
  • Activity: Subnanomolar α7 affinity (Ki < 1 nM) but discontinued due to adverse effects .
  • Key Difference : The smaller bicyclo[2.2.2]octane core reduces rigidity, leading to off-target interactions with muscarinic receptors .

PHA-543613

  • Structure : N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide.
  • Activity : Partial agonist with moderate α7 selectivity (EC₅₀ = 30 nM) but poor brain exposure in preclinical models .

Rigidity and Selectivity Comparisons

  • 1,4-Diazabicyclo[3.3.1]nonane Derivatives: Increased rigidity in this scaffold improves dopamine transporter (DAT) selectivity (e.g., compound IV: DAT Ki = 1.2 nM vs. SERT Ki = 420 nM) . This contrasts with the target compound’s α7 specificity, demonstrating how ring size and nitrogen positioning dictate target engagement.
  • 1,3-Diazabicyclo[3.2.2]nonane: Structural isomerism reduces cytotoxicity in triterpenoid conjugates, highlighting the importance of nitrogen atom placement .

Data Tables

Table 1. Pharmacological Profiles of Key α7 nAChR Agonists

Compound Structure Class α7 Ki (nM) Selectivity (vs. Other nAChRs) Clinical Status
Target Compound Diazabicyclo[3.2.2]nonane ~20* High (α7 > α4β2, α3β4) Preclinical
SSR180711 Diazabicyclo[3.2.2]nonane 23 Moderate Discontinued (Phase I)
CP-810,123 Diazabicyclo[3.2.2]nonane 23 High Discontinued (Phase I)
ABT-107 Azabicyclo[2.2.2]octane <1 Low (muscarinic off-target) Discontinued (Phase II)

*Estimated based on structural analogs .

Table 2. Physicochemical Properties

Property Target Compound 1,4-Diazabicyclo[3.2.2]nonane (Parent)
Molecular Weight (g/mol) ~327 (C₁₁H₁₄BrN₅) 126.2 (C₇H₁₄N₂)
LogP ~2.5 (predicted) 0.9
PSA (Ų) ~65 49.8
Phase Transition (K) N/A 418 (ClO₄ salt)

Key Research Findings

Rigidity and Bioactivity: The bicyclo[3.2.2]nonane framework enhances α7 binding by restricting conformational flexibility, a feature absent in less rigid analogs like piperazines .

Substituent Effects : Bromopyridazinyl groups optimize steric and electronic interactions with α7’s aromatic binding pocket, outperforming bulkier oxazolo or furan substituents .

Clinical Challenges : Despite high affinity, many α7 agonists (e.g., CP-810,123) failed due to dose-limiting gastrointestinal effects, underscoring the need for improved pharmacokinetic profiles .

Biological Activity

4-(6-Bromopyridazin-3-yl)-1,4-diazabicyclo[3.2.2]nonane is a compound belonging to the class of bicyclic nonanes, notable for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H15BrN4
  • Molecular Weight : 283.17 g/mol
  • CAS Number : 695184-05-5

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). It has shown affinity for:

  • Nicotinic Acetylcholine Receptors (nAChR)
  • Serotonin Receptors (5-HTR)
  • Dopamine Receptors (DAR)
  • Norepinephrine Receptors (NER)

These interactions suggest potential applications in treating disorders related to cholinergic and monoaminergic systems, including neurodegenerative diseases and psychiatric disorders .

Biological Activity and Therapeutic Applications

Research indicates that this compound may possess several biological activities:

1. Neuroprotective Effects

Studies have indicated that compounds similar to this compound can protect neurons from oxidative stress and apoptosis, making them candidates for neuroprotective therapies .

2. Anticancer Properties

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

3. Antimicrobial Activity

Preliminary tests have shown that this compound may possess antimicrobial properties, effective against certain bacterial strains .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
NeuroprotectiveProtects neurons
AnticancerCytotoxic to cancer cells
AntimicrobialInhibits bacterial growth

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Neuroprotection Study : A study involving a related bicyclic compound demonstrated significant neuroprotective effects in animal models of Alzheimer's disease, leading to improved cognitive function .
  • Cancer Cell Line Testing : Research on the anticancer properties showed that the compound induced apoptosis in HeLa and MCF-7 cell lines through mitochondrial pathways .
  • Antimicrobial Testing : A series of tests revealed that derivatives of this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(6-Bromopyridazin-3-yl)-1,4-diazabicyclo[3.2.2]nonane, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis of bicyclic amines like this compound often involves multi-step reactions, including cyclization and halogenation. Critical parameters include reaction temperature (optimized between 60–80°C for bromopyridazine derivatives), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., Pd catalysts for cross-coupling). To ensure reproducibility, use orthogonal analytical techniques (HPLC, NMR) for purity validation . Document reaction conditions rigorously, including inert atmosphere requirements and stoichiometric ratios, as small deviations can lead to byproducts like unreacted triazine intermediates .

Q. How can structural characterization of this compound resolve ambiguities in its bicyclic framework?

  • Methodological Answer : Combine X-ray crystallography (for absolute configuration) with advanced NMR techniques (e.g., 13C^{13}\text{C}-DEPT for quaternary carbons, 1H^{1}\text{H}-COSY for coupling patterns). Computational methods (DFT calculations) can predict NMR chemical shifts to cross-validate experimental data . For bromine localization, use high-resolution mass spectrometry (HRMS) with isotopic pattern analysis .

Q. What theoretical frameworks guide the study of its reactivity in cross-coupling reactions?

  • Methodological Answer : Leverage organometallic chemistry principles (e.g., oxidative addition/reductive elimination in Pd-catalyzed reactions) and frontier molecular orbital (FMO) theory to predict reactivity. For example, the bromopyridazine moiety’s electron-deficient nature may favor nucleophilic aromatic substitution (SNAr) under basic conditions .

Advanced Research Questions

Q. How can contradictory data on reaction yields in published protocols be resolved?

  • Methodological Answer : Conduct a factorial design experiment to isolate variables (e.g., solvent, temperature, catalyst loading). For example, a 23^3 factorial design can test interactions between temperature (60°C vs. 80°C), solvent (DMF vs. THF), and catalyst (Pd(OAc)2_2 vs. PdCl2_2). Use ANOVA to identify statistically significant factors and optimize conditions .

Q. What computational strategies predict the compound’s binding affinity in biological targets (e.g., neurotransmitter receptors)?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (AMBER/CHARMM force fields). Parameterize the bromine atom accurately using quantum mechanical (QM) calculations (e.g., B3LYP/6-31G*). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can multi-factor optimization improve the scalability of its synthesis?

  • Methodological Answer : Apply response surface methodology (RSM) with a central composite design (CCD) to balance competing factors (e.g., reaction time vs. yield). For example, optimize bromine substitution efficiency by varying equivalents of NBS (N-bromosuccinimide) and reaction time. Use regression analysis to model non-linear relationships .

Key Methodological Recommendations

  • Theoretical Alignment : Ground studies in FMO theory for reactivity predictions and crystallographic data for structural validation .
  • Data Contradiction Resolution : Use factorial designs to deconfound variables and leverage open-access databases (e.g., PubChem) for cross-referencing spectral data .
  • Advanced Tools : Integrate AI-driven platforms (e.g., COMSOL for reaction simulation) to accelerate iterative optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Bromopyridazin-3-yl)-1,4-diazabicyclo[3.2.2]nonane
Reactant of Route 2
Reactant of Route 2
4-(6-Bromopyridazin-3-yl)-1,4-diazabicyclo[3.2.2]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.